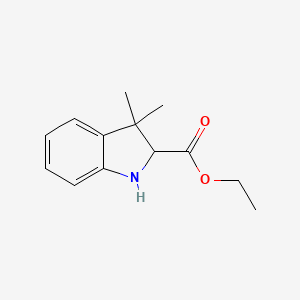
(3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with two methyl groups at the 3rd and 4th positions and a carboxylic acid group at the 3rd position. The stereochemistry of the compound is defined by the (3s,4s) configuration, which plays a crucial role in its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, leading to consistent product quality and high efficiency. Additionally, the use of recyclable chiral catalysts and green chemistry principles can enhance the sustainability of the production process .
化学反应分析
Types of Reactions
(3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry
In chemistry, (3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands for asymmetric synthesis .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules. Its chiral nature allows for the exploration of stereospecific interactions with biological targets .
Medicine
In medicine, this compound derivatives are investigated for their therapeutic potential. These derivatives may exhibit activity against various diseases, including cancer and neurological disorders, due to their ability to interact with specific molecular targets .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various high-value products .
作用机制
The mechanism of action of (3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction processes .
相似化合物的比较
Similar Compounds
- (3s,4s)-3,4-Dimethylpyrrolidine-2-carboxylic acid
- (3s,4s)-3,4-Dimethylpyrrolidine-4-carboxylic acid
- (3s,4s)-3,4-Dimethylpyrrolidine-5-carboxylic acid
Uniqueness
Compared to similar compounds, (3s,4s)-3,4-Dimethylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
(3S,4S)-3,4-dimethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-8-4-7(5,2)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-,7-/m1/s1 |
InChI 键 |
WGMNHEWFYKZQBE-IYSWYEEDSA-N |
手性 SMILES |
C[C@@H]1CNC[C@@]1(C)C(=O)O |
规范 SMILES |
CC1CNCC1(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


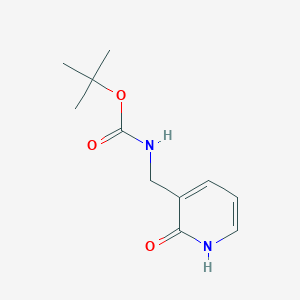
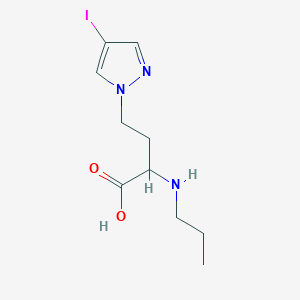
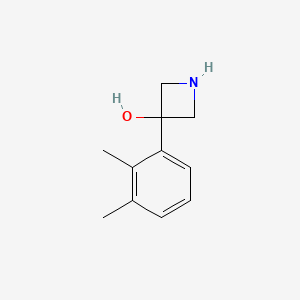
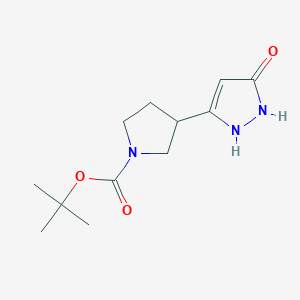
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13550741.png)

![6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B13550758.png)


![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13550794.png)
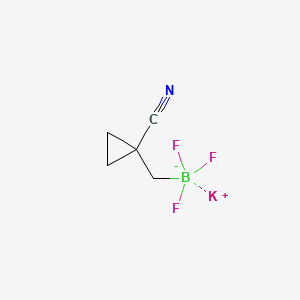
![Potassium4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13550802.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13550804.png)
